Akt/NF-|EB/MAPK-IN-1

Description

Akt/NF-κB/MAPK-IN-1 (compound 2m) is a potent, orally active inhibitor targeting multiple signaling pathways, including Akt, NF-κB, and MAPK. It exhibits anti-inflammatory activity by suppressing nitric oxide (NO) production (IC₅₀ = 7.70 μM) and inhibiting LPS-induced activation of inflammatory mediators such as iNOS, COX-2, ERK, and p38 . Preclinical studies demonstrate its efficacy in reducing pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and promoting IL-10 in LPS-stimulated RAW264.7 cells . In vivo, doses of 10–20 mg/kg (oral) significantly alleviate LPS-induced inflammatory diseases in mice . Its low toxicity profile and broad pathway inhibition make it a promising candidate for inflammatory disorders, particularly rheumatoid arthritis (RA) .

Properties

Molecular Formula |

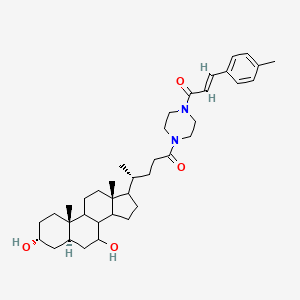

C38H56N2O4 |

|---|---|

Molecular Weight |

604.9 g/mol |

IUPAC Name |

(4R)-4-[(3R,5R,7S,10S,13R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-1-[4-[(E)-3-(4-methylphenyl)prop-2-enoyl]piperazin-1-yl]pentan-1-one |

InChI |

InChI=1S/C38H56N2O4/c1-25-5-8-27(9-6-25)10-14-35(44)40-21-19-39(20-22-40)34(43)13-7-26(2)30-11-12-31-36-32(16-18-38(30,31)4)37(3)17-15-29(41)23-28(37)24-33(36)42/h5-6,8-10,14,26,28-33,36,41-42H,7,11-13,15-24H2,1-4H3/b14-10+/t26-,28-,29-,30?,31?,32?,33+,36?,37+,38-/m1/s1 |

InChI Key |

GTPJGHSNVSPXNR-AXDZJYAXSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/C(=O)N2CCN(CC2)C(=O)CC[C@@H](C)C3CCC4[C@@]3(CCC5C4[C@H](C[C@@H]6[C@@]5(CC[C@H](C6)O)C)O)C |

Canonical SMILES |

CC1=CC=C(C=C1)C=CC(=O)N2CCN(CC2)C(=O)CCC(C)C3CCC4C3(CCC5C4C(CC6C5(CCC(C6)O)C)O)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of Akt/NF-κB/MAPK-IN-1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of organic solvents and catalysts to facilitate the reactions. Industrial production methods may include large-scale synthesis using automated reactors and purification processes to ensure the compound’s purity and consistency .

Chemical Reactions Analysis

Akt/NF-κB/MAPK-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in the formation of substituted analogs .

Scientific Research Applications

Akt/NF-κB/MAPK-IN-1 has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of nitric oxide and its effects on various chemical pathways . In biology, it is used to investigate the role of Akt, NF-κB, and MAPK signaling pathways in cell survival, proliferation, and inflammation . In medicine, it is explored for its potential therapeutic applications in treating inflammatory diseases and cancer . In industry, it is used in the development of new drugs and therapeutic agents targeting these signaling pathways .

Mechanism of Action

Akt/NF-κB/MAPK-IN-1 exerts its effects by inhibiting the Akt, NF-κB, and MAPK signaling pathways. These pathways are involved in various cellular processes, including cell survival, proliferation, and inflammation . The compound binds to specific molecular targets within these pathways, preventing their activation and subsequent signaling. This inhibition leads to a reduction in the production of pro-inflammatory cytokines and other mediators, thereby exerting its anti-inflammatory effects .

Comparison with Similar Compounds

Key Insights :

- Akt/NF-κB/MAPK-IN-1 offers broader pathway coverage (Akt inhibition) but slightly lower NO inhibition potency than NF-κB/MAPK-IN-1.

- Both compounds are effective in RA models, but Akt/NF-κB/MAPK-IN-1 has demonstrated in vivo efficacy with oral administration .

Comparison with p38 MAPK-Specific Inhibitors

Key Insights :

- SX 011 and SB 220025 are highly selective for p38 MAPK but lack activity against Akt or NF-κB.

- p38 MAPK-IN-1 (Compound 4) shows robust in vivo efficacy (ED₅₀ = 0.5 mg/kg) but requires further toxicity evaluation .

Comparison with IRAK and TLR4 Pathway Inhibitors

Key Insights :

- HS-243 targets upstream regulators of NF-κB (IRAKs) with nanomolar potency but lacks direct MAPK inhibition .

- TLR4/NF-κB/MAPK-IN-1 expands target coverage to TLR4, making it suitable for neuroinflammatory disorders .

Neuroprotective MAPK Inhibitors

Key Insights :

- MAPK-IN-1 (HY-146195) uniquely inhibits acetylcholinesterase (AChE), offering dual benefits in neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.